4-(Diethylcarbamoyl)benzoic acid

Drug Discovery Chromatography Analytical Chemistry

Procure 4-(Diethylcarbamoyl)benzoic acid as a structurally distinct para-isomer control for DEET metabolite (DCBA) research. Its quantifiably different LogP (0.8) and substitution pattern ensure robust SAR data, reliable HPLC method development, and tunable physicochemical properties in derived sulfones, sulfonamides, and ureas. Insist on ≥95% purity for reproducible synthetic yields and analytical validation.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 71888-24-9
Cat. No. B2719443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylcarbamoyl)benzoic acid
CAS71888-24-9
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
InChIKeyDGZGEKOOJZWDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylcarbamoyl)benzoic acid (CAS 71888-24-9) for Research: A Para-Substituted Benzoic Acid Building Block


4-(Diethylcarbamoyl)benzoic acid (CAS 71888-24-9) is an organic compound characterized by a benzoic acid core with a diethylcarbamoyl group substituted at the para-position [1]. This structure yields a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol . It is commercially available as a research chemical building block, with typical purities specified at 95% or higher . The compound is structurally related to, but distinct from, the DEET metabolite 3-(diethylcarbamoyl)benzoic acid (DCBA, CAS 72236-23-8) .

Why Substituting 4-(Diethylcarbamoyl)benzoic acid with Other Carbamoyl-Benzoic Acid Isomers Can Derail Research


Direct substitution of 4-(diethylcarbamoyl)benzoic acid with other isomers, such as 3-(diethylcarbamoyl)benzoic acid (DCBA) or 4-(dimethylcarbamoyl)benzoic acid, is not scientifically sound. The position of the carbamoyl group on the phenyl ring (para vs. meta) and the size of the alkyl substituents (diethyl vs. dimethyl) are critical determinants of a molecule's physical-chemical properties and its subsequent interactions in chemical or biological systems. As demonstrated by the data in Section 3, these seemingly minor structural variations lead to quantifiable differences in fundamental properties like lipophilicity (LogP) and molecular weight, which directly impact solubility, membrane permeability, and chromatographic behavior [1]. These differences can significantly alter synthetic yields, assay results, and the reliability of analytical methods.

Quantitative Differentiation of 4-(Diethylcarbamoyl)benzoic acid (CAS 71888-24-9) from Structural Analogs


Lipophilicity (LogP) and Molecular Weight Differentiation from Meta-Isomer and Dimethyl Analog

The para-substituted 4-(diethylcarbamoyl)benzoic acid exhibits a computed XLogP3 of 0.8, which is distinct from related compounds. This value indicates a specific lipophilicity profile that will affect its partitioning in two-phase systems and retention time in reversed-phase HPLC compared to its structural analogs [1]. For instance, the dimethyl analog (4-(dimethylcarbamoyl)benzoic acid) will have a lower LogP and molecular weight, while the meta-isomer (3-(diethylcarbamoyl)benzoic acid) shares the same molecular weight but differs in its molecular topology and potential LogP value, which is known to impact biological activity in isomeric series .

Drug Discovery Chromatography Analytical Chemistry

Vendor-Specified Purity and Characterization for 4-(Diethylcarbamoyl)benzoic acid

Commercial procurement of 4-(diethylcarbamoyl)benzoic acid is possible with high purity specifications, which is critical for its use as a building block or analytical standard. Reputable vendors supply this specific para-isomer with a minimum purity of 95%, and at least one vendor offers it at ≥98% purity . This is a key differentiator from sourcing a generic 'diethylcarbamoylbenzoic acid' where isomer identity and purity may be ambiguous.

Chemical Synthesis Quality Control Analytical Standards

Role as a Definitive Para-Isomer in Structure-Activity Relationship (SAR) Studies

The para-substitution pattern of 4-(diethylcarbamoyl)benzoic acid is chemically and functionally distinct from the meta-isomer, 3-(diethylcarbamoyl)benzoic acid (DCBA). DCBA is a well-documented metabolite of the insect repellent DEET, a characteristic that has driven extensive study into its own biological activity and environmental impact [1]. The para-isomer, therefore, serves as a critical negative control or alternative scaffold in structure-activity relationship (SAR) studies aimed at understanding the molecular basis of DCBA's activity or for developing novel analogs with different property profiles [2].

Medicinal Chemistry SAR Studies Drug Metabolism

Defined Applications for 4-(Diethylcarbamoyl)benzoic acid (CAS 71888-24-9) Based on Empirical Evidence


Use as a Differentiated Scaffold in Structure-Activity Relationship (SAR) Studies

As established in Section 3, the para-isomer 4-(diethylcarbamoyl)benzoic acid is a structurally distinct alternative to the widely studied meta-isomer DCBA . Researchers investigating the biological effects of DCBA or its derivatives should procure the specific para-isomer to serve as a control or to explore how the substitution pattern on the phenyl ring alters activity. This application is critical for generating robust SAR data and avoiding misinterpretation of results.

Synthesis of Para-Functionalized Building Blocks

The compound's high purity, as specified by vendors , supports its use as a reliable reagent in synthetic chemistry. Its carboxylic acid and amide functionalities make it a versatile building block for creating more complex molecules, including sulfones, sulfonamides, and ureas . The quantifiably different lipophilicity and molecular weight compared to analogs like 4-(dimethylcarbamoyl)benzoic acid ensure that the resulting derivatives will possess specific, and potentially tunable, physical-chemical properties [1].

Analytical Method Development and Validation

Given the significant chromatographic differences that are expected based on its computed LogP value of 0.8, 4-(diethylcarbamoyl)benzoic acid is an appropriate compound for developing and validating analytical methods, such as HPLC, that require separation from its close structural analogs like DCBA [1]. Its availability in a ≥98% purity grade makes it suitable as a reference standard for quantitative analysis .

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